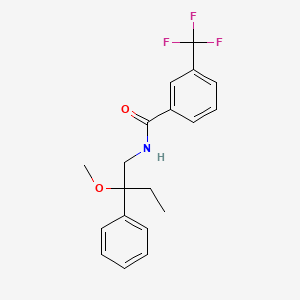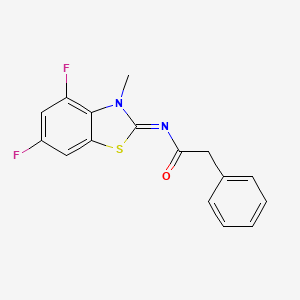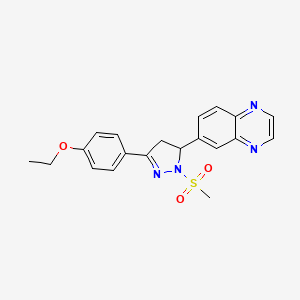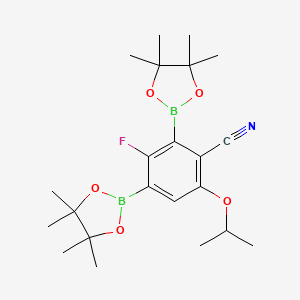
6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
概要
説明
“6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid” is also known as “3,4-Dihydro-6-methylcoumarin”, “6-Methyl-3,4-dihydrocoumarin”, “6-Methylhydrocoumarin”, and "3,4-dihydro-6-methyl-2H-1-benzopyran-2-one" . It has a molecular formula of C10H10O2 and a molecular weight of 162.1852 .
Molecular Structure Analysis
The molecular structure of “6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid” consists of a benzopyran ring with a methyl group at the 6th position and a carboxylic acid group at the 2nd position . The structure is also available as a 2D Mol file .科学的研究の応用
Antioxidant Activity
Trolox is widely recognized for its antioxidant effects. As a water-soluble vitamin E derivative, it effectively scavenges free radicals, protecting cells from oxidative damage. Researchers often use Trolox as a standard or positive control in antioxidant assays .
Neuroprotection
Studies have explored Trolox’s role in neuronal cell death and aging. By mitigating oxidative injury, Trolox may help maintain neuronal health and prevent neurodegenerative conditions .
Adjunctive Cancer Therapy
Trolox has shown promise as an adjunctive therapy in certain cancers. It enhances the anti-lymphoma effects of arsenic trioxide while protecting against liver toxicity .
Cancer Research
In cancer research, Trolox is investigated for its impact on cancer cell signaling, regulation, and metabolism. Its ability to modulate oxidative stress pathways makes it relevant in understanding tumor progression .
Cardiovascular Health
Although less explored, Trolox’s antioxidant properties may contribute to cardiovascular health. It could potentially reduce oxidative stress associated with cardiovascular diseases .
Anti-Inflammatory Effects
Some studies suggest that Trolox may have anti-inflammatory properties. By inhibiting lipid peroxidation and reducing inflammation, it could play a role in various inflammatory conditions .
If you’d like more details or additional applications, feel free to ask! 🌟 .
作用機序
Target of Action
It is a derivative of coumarin , which is known to have various biological activities.
Mode of Action
Coumarin derivatives are known to interact with their targets, leading to various biological effects .
Pharmacokinetics
It is known that coumarin derivatives are generally well-absorbed and widely distributed in the body .
Result of Action
Some coumarin derivatives have been shown to possess significant antibacterial activity .
特性
IUPAC Name |
6-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-2-4-9-8(6-7)3-5-10(14-9)11(12)13/h2,4,6,10H,3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDGCYQSRSOBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
CAS RN |
72914-12-6 | |
| Record name | 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2742083.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2742085.png)


![3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2742088.png)
![8-(4-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2742090.png)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2742092.png)


![N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742096.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2742097.png)
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B2742101.png)
![N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B2742102.png)
